3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine
Description
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 5-chloropyridin-2-yl group attached to the pyrazole core via an ethyl chain. The pyrazole ring is substituted at the 3-position, while the 5-position retains an amine group, a common pharmacophore in kinase inhibitors and allosteric modulators. The chlorine atom on the pyridine ring enhances lipophilicity and electronic interactions, while the ethyl linker may confer conformational flexibility, influencing target binding .
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-[1-(5-chloropyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-6(9-4-10(12)15-14-9)8-3-2-7(11)5-13-8/h2-6H,1H3,(H3,12,14,15) |
InChI Key |
GKYYGZKRLBYWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Selectivity
Pyridine vs. Phenyl Substituents
- This analog exhibits a molecular weight of 207.67 g/mol and is commercially available for biochemical screening .
- Target Compound : The 5-chloropyridinyl group introduces a heterocyclic nitrogen, enhancing interactions with kinase ATP-binding pockets. This substitution is critical for selectivity, as seen in analogs where pyridinyl groups improve affinity for kinases like Src and B-Raf .
Regioisomeric Variations
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (): Regioisomeric switching (fluorophenyl at position 4 vs. 3) abolishes p38α MAPK inhibition but confers nanomolar activity against cancer kinases (Src, B-Raf V600E). For example, compound 6a (IC50 = 16–19 nM) highlights how substituent positioning dictates target specificity .
Bulky vs. Flexible Substituents
- In contrast, the ethyl linker in the target compound may enhance adaptability to diverse binding sites .
Physicochemical and Structural Insights
- Molecular Weight and LogP: The target compound’s molecular weight (~265 g/mol) and logP (estimated ~2.5) are comparable to kinase inhibitors with oral bioavailability.
- Crystallographic Data (): Analogs like 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine exhibit planar pyrazole rings with substituents orthogonal to the ring, optimizing π-π stacking and hydrogen bonding in kinase active sites .
Biological Activity
3-(1-(5-Chloropyridin-2-YL)ethyl)-1H-pyrazol-5-amine, with the CAS number 2028321-45-9, is a compound that belongs to the pyrazole class of heterocycles. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data and research findings.
- Molecular Formula : C₁₀H₁₁ClN₄
- Molecular Weight : 222.67 g/mol
- Structure : The compound features a pyrazole ring substituted with a 5-chloropyridine moiety, which may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological potential of pyrazole derivatives, including their role in various therapeutic areas. The specific activities of this compound are still being explored, but existing literature suggests several promising avenues:
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory and Analgesic Effects
The pyrazole core is well-known for its anti-inflammatory properties. Compounds such as celecoxib, a well-established anti-inflammatory drug, share structural similarities with pyrazoles. Preliminary studies on related compounds suggest that this compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), thereby reducing prostaglandin synthesis .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the synthesis and biological evaluation of pyrazole derivatives:
-
Synthesis and Evaluation :
- A study synthesized various pyrazole derivatives and evaluated their biological activity against different targets. The findings indicated that modifications to the pyrazole ring could enhance biological activity, suggesting a structure-activity relationship (SAR) that could be applied to this compound .
- Anticancer Screening :
-
Mechanistic Studies :
- Research has delved into the mechanisms by which pyrazole compounds exert their effects, including the modulation of signaling pathways involved in inflammation and cancer progression. For example, some studies have highlighted the role of reactive oxygen species (ROS) in mediating the effects of these compounds .
Data Table: Summary of Biological Activities
Q & A
Q. Key Intermediates :
| Step | Intermediate | Reaction Conditions | Reference |
|---|---|---|---|
| 1 | 1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | Cyclization with POCl₃ | |
| 2 | Pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction (DMF/POCl₃) |
Basic: How is the compound characterized structurally and spectroscopically?
Methodological Answer:
Characterization relies on:
- IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches (e.g., 1650–1700 cm⁻¹ for amides) .
- NMR Analysis :
- ¹H NMR : Peaks at δ 8.28 (s, pyridyl H), δ 6.66 (s, pyrazole H), and δ 3.12 (s, methylamine) confirm substituent positions .
- ¹³C NMR : Assigns carbons in the pyridyl and pyrazole rings .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 206 [M+H]⁺) verify molecular weight .
Q. Example Spectral Data :
| Technique | Key Signals | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 5.28 (bs, NH₂) | Amine protons | |
| ESI-MS | m/z 206 | [M+H]⁺ for C₈H₉ClN₅ |
Basic: What biological activities are associated with this compound?
Methodological Answer:
Research focuses on:
- Antibacterial Activity : Evaluated via in vitro assays against Gram-positive/negative strains (e.g., MIC values ≤ 25 µg/mL) .
- Molecular Docking Studies : Predict interactions with bacterial enzymes (e.g., DNA gyrase) using software like AutoDock .
- Anti-inflammatory Potential : Assessed via COX-2 inhibition assays in cell-based models .
Q. Assay Design :
| Activity | Assay Type | Key Parameters | Reference |
|---|---|---|---|
| Antibacterial | Broth microdilution | MIC, 24–48 hr incubation | |
| Molecular Docking | AutoDock Vina | Binding affinity (kcal/mol) |
Advanced: How can reaction conditions be optimized for higher yields?
Methodological Answer:
Optimization strategies include:
- Base Selection : Use of triethylamine or DBU improves cyclization efficiency (e.g., 75% yield with DBU vs. 50% with K₂CO₃) .
- Temperature Control : Reactions at 60–80°C minimize side products (e.g., over-oxidation) .
- Solvent-Free Conditions : Reduces purification complexity in condensation reactions .
Q. Optimization Example :
| Parameter | Tested Conditions | Optimal Choice | Yield Improvement | Reference |
|---|---|---|---|---|
| Base | DBU, Et₃N, K₂CO₃ | DBU | +25% |
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyridyl vs. pyrazole protons) .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., pyrazole N-1 vs. N-2 substitution) .
- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., 3-methyl-1-phenylpyrazole derivatives) .
Q. Case Study :
| Discrepancy | Resolution Technique | Outcome | Reference |
|---|---|---|---|
| Ambiguous NH₂ signals | HSQC | Confirmed amine position at C-5 |
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyridyl (e.g., 5-fluoro vs. 5-chloro) or pyrazole (e.g., 3-methyl vs. 3-ethyl) groups .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents .
- Computational Modeling : Use QSAR models to predict activity trends .
Q. SAR Table :
| Analog | Substituent | Antibacterial MIC (µg/mL) | Reference |
|---|---|---|---|
| A | 5-Cl | 12.5 | |
| B | 5-F | 25.0 |
Advanced: How to assess compound stability under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., stability up to 200°C) .
- pH-Dependent Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light Sensitivity : Conduct accelerated photostability studies (ICH Q1B guidelines) .
Q. Stability Data :
| Condition | Degradation (%) | Analytical Method | Reference |
|---|---|---|---|
| pH 7.4, 37°C | <5% over 24 hr | HPLC-UV |
Advanced: What purification challenges arise, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
